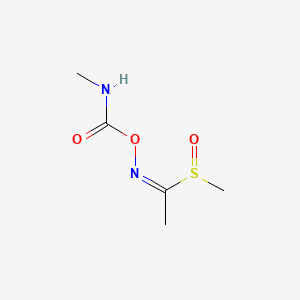
Methomyl-sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methomyl-sulfoxide is a complex organic compound with a unique structure that includes both an imine and a sulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methomyl-sulfoxide can be achieved through several synthetic routes. One common method involves the reaction of ethanimidic acid with methylamine and a sulfinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Methomyl-sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The imine group can be reduced to an amine using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine or sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Methomyl-sulfoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methomyl-sulfoxide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The sulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methomyl: A compound with a similar structure but different functional groups.
Ethanimidic acid derivatives: Compounds with variations in the substituents on the imine or sulfinyl groups.
Uniqueness
Methomyl-sulfoxide is unique due to the combination of its imine and sulfinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
55620-23-0 |
|---|---|
Fórmula molecular |
C5H10N2O3S |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
[(Z)-1-methylsulfinylethylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H10N2O3S/c1-4(11(3)9)7-10-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |
Clave InChI |
TZPTVLNJSLZVEI-DAXSKMNVSA-N |
SMILES |
CC(=NOC(=O)NC)S(=O)C |
SMILES isomérico |
C/C(=N/OC(=O)NC)/S(=O)C |
SMILES canónico |
CC(=NOC(=O)NC)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















